molecular formula C13H16N8O2S B2801903 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide CAS No. 2201583-44-8

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2801903
CAS No.: 2201583-44-8
M. Wt: 348.39
InChI Key: GWIYDCLMXGVITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8O2S/c1-9-16-17-11-3-4-12(18-21(9)11)20-6-10(7-20)19(2)24(22,23)13-5-14-8-15-13/h3-5,8,10H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIYDCLMXGVITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides . The reaction conditions often involve heating under reflux and the use of organic solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Scientific Research Applications

Biological Activity

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N5O
  • Molecular Weight : 281.32 g/mol
  • PubChem CID : 2737312

This compound features a complex arrangement of triazole and pyridazine moieties that contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazole and imidazole rings. These compounds often exhibit activity against various bacterial strains, including antibiotic-resistant pathogens. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases, which are critical in many signaling pathways associated with cancer and other diseases. Research indicates that derivatives similar to this compound can selectively inhibit specific kinases such as c-Met and Pim kinases. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatments .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. The compound's IC50 values (the concentration required to inhibit 50% of cell viability) suggest potent activity comparable to established chemotherapeutics.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.5Apoptosis induction via caspase activation
A549 (Lung Cancer)0.8Inhibition of proliferation via kinase inhibition
HeLa (Cervical Cancer)0.6Cell cycle arrest at G2/M phase

In Vivo Studies

Preclinical models have shown promising results for this compound in reducing tumor growth and improving survival rates in animal models of cancer. The dual inhibition mechanism targeting both tumor growth and angiogenesis presents a multifaceted approach to cancer treatment.

Case Studies

Several case studies have been documented regarding similar compounds with triazole and imidazole structures:

  • Case Study on Anticancer Activity :
    • A study involving a derivative of this compound demonstrated a significant reduction in tumor size in xenograft models when treated over a four-week period.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation reported that a related sulfonamide exhibited effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for clinical applications in treating resistant infections.

Q & A

Q. What are the key challenges in synthesizing N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent systems to stabilize intermediates like the triazolo-pyridazine core and azetidine ring. High-throughput screening (HTS) can identify optimal catalysts, while continuous flow reactors improve efficiency by minimizing side reactions (e.g., hydrolysis of sulfonamide groups). Characterization via NMR and MS is critical at each step to validate intermediate purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Advanced analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, particularly for the imidazole-sulfonamide moiety and triazolo-pyridazine core.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₁N₇O₂S).
  • HPLC with UV/Vis detection : Quantifies purity (>95% typical for pharmacological studies) and detects trace impurities .

Q. What methodological approaches are used to assess its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or other targets using fluorescence-based or radiometric methods.
  • Cell-based assays : Evaluate cytotoxicity (e.g., via MTT assay) and target engagement in disease-relevant cell lines.
  • Surface Plasmon Resonance (SPR) : Determines binding kinetics (kₒₙ/kₒff) for receptor interactions .

Q. How should researchers address contradictory data in solubility or stability studies?

Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent degradation. Use orthogonal methods:

  • Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous solutions.
  • Stability-indicating HPLC : Tracks degradation under stress conditions (heat, light, oxidizers).
  • Comparative studies with analogs (e.g., cyclopropyl or methoxy derivatives) isolate structural contributors to instability .

Q. What experimental design principles apply to optimizing its synthetic yield?

  • Design of Experiments (DoE) : Statistically models variables (temperature, catalyst loading, reaction time) to maximize yield.
  • Flow chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization reactions).
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

Advanced Research Questions

Q. What strategies are used to elucidate the compound’s mechanism of action (MoA) in complex biological systems?

  • Chemoproteomics : Identifies off-target binding using affinity-based probes or photo-crosslinking.
  • Cryo-EM/X-ray crystallography : Resolves ligand-target complexes (e.g., kinase active sites).
  • Transcriptomics/proteomics : Profiles downstream pathway modulation in treated cells .

Q. How do structural modifications (e.g., substituents on the triazolo-pyridazine ring) affect potency and selectivity?

  • Structure-Activity Relationship (SAR) studies : Systematically replace methyl groups with halogens or bulkier substituents (e.g., cyclopropyl) to assess steric/electronic effects.
  • Computational docking : Predicts binding poses in targets like p38 MAPK or TAK1 kinase, validated by mutagenesis .

Q. What methodologies are employed for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

  • In vitro ADME : Microsomal stability assays (e.g., human liver microsomes) predict metabolic clearance.
  • In vivo PK : LC-MS/MS quantifies plasma/tissue concentrations in rodent models.
  • PD biomarkers : ELISA or Western blot measures target phosphorylation inhibition .

Q. How can researchers overcome challenges in scaling up synthesis for preclinical studies?

  • Process intensification : Transition batch reactions to continuous flow for azetidine coupling steps.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., chiral purity of azetidine).
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Q. What computational tools are used to predict physicochemical properties and toxicity?

  • Molecular Dynamics (MD) simulations : Models solubility and membrane permeability.
  • QSAR models : Predicts logP, pKa, and hERG liability.
  • ToxCast/Tox21 screening : Flags potential off-target toxicity in early development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.